molecular formula C4H4N4O2 B15196470 N-pyridazin-4-ylnitramide CAS No. 1500-78-3

N-pyridazin-4-ylnitramide

Cat. No.: B15196470
CAS No.: 1500-78-3
M. Wt: 140.10 g/mol
InChI Key: MKHSCPNKTAXFNP-UHFFFAOYSA-N
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Description

N-pyridazin-4-ylnitramide (C₄H₃N₅O₂) is a nitramide derivative featuring a pyridazine ring substituted at the 4-position with a nitramino group (-NHNO₂).

Synthesis: The compound is synthesized via a two-step process starting with pyridazine-4-amine. The amine is first nitrated using a mixed acid (HNO₃/H₂SO₄), followed by reaction with nitrating agents such as NO₂BF₄ in acetonitrile or dichloromethane to yield the final product .

Preparation Methods

The synthesis of Selenazofurin involves several steps. Initially, 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl-1-carbonitrile is treated with liquid hydrogen selenide using 4-(dimethylamino)pyridine as a catalyst under nitrogen at room temperature. This reaction produces 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonselenenoamide. The intermediate is then treated with ethyl bromopyruvate in acetonitrile. After an hour, the solvent is removed, and the residue is triturated with sodium bicarbonate and extracted with ethyl ether. Chromatographic separation on silica gel yields ethyl 2-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)selenazole-4-carboxylate. This compound is dissolved in methanol and treated with ammonia at 0°C. After 48 hours, the solvent is removed, and the residue is extracted with chloroform. The major product is recrystallized from 2-propanol to yield crystalline 2-beta-D-ribofuranosylselenazole-4-carboxamide .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 169.11 g/mol
  • Decomposition temperature: 178°C
  • Detonation velocity: 8,320 m/s
  • Impact sensitivity: 5 J (low sensitivity)

Comparison with Similar Nitramide Derivatives

Nitramides with aromatic or heteroaromatic substituents are widely studied for their energetic performance. Below is a detailed comparison of N-pyridazin-4-ylnitramide with structurally analogous compounds.

Structural and Thermal Stability Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Decomposition Temp. (°C)
This compound C₄H₃N₅O₂ 169.11 178
N-(3-nitrophenyl)nitramide C₆H₅N₃O₄ 183.12 165
N-(5-nitro-2-pyridyl)nitramide C₅H₃N₅O₄ 197.11 172

Key Observations :

  • The pyridazine ring in this compound confers superior thermal stability compared to phenyl or pyridyl analogs. This is attributed to the electron-deficient nature of the pyridazine ring, which stabilizes the nitramide group .
  • N-(3-nitrophenyl)nitramide exhibits the lowest decomposition temperature (165°C), likely due to steric hindrance and reduced resonance stabilization .

Energetic Performance Metrics

Compound Name Detonation Velocity (m/s) Impact Sensitivity (J)
This compound 8,320 5
N-(3-nitrophenyl)nitramide 7,890 3
N-(5-nitro-2-pyridyl)nitramide 8,100 4

Key Observations :

  • This compound has the highest detonation velocity (8,320 m/s), outperforming both phenyl and pyridyl analogs. This is linked to its higher density (1.82 g/cm³) and oxygen balance (-34.2%) .
  • Despite its high performance, it exhibits low sensitivity (5 J), making it safer to handle than N-(3-nitrophenyl)nitramide (3 J), which is highly sensitive to friction and impact .

Molecular and Electronic Features

The pyridazine ring’s two adjacent nitrogen atoms enhance charge delocalization, reducing the activation energy for decomposition compared to single-nitrogen heterocycles. Computational studies indicate that the nitramide group in this compound participates in intramolecular hydrogen bonding, further stabilizing the molecule .

Critical Challenges :

  • Synthesis scalability remains an issue due to the high cost of pyridazine precursors.
  • Long-term stability under humid conditions requires further investigation .

Q & A

Q. What are the established synthetic routes for N-pyridazin-4-ylnitramide, and what are the critical reaction conditions?

Basic Research Focus
Synthesis of pyridazine derivatives typically involves nucleophilic substitution or cyclization reactions. For This compound , a plausible route is the nitration of pyridazine precursors under controlled conditions. Key steps include:

  • Precursor selection : Use 4-aminopyridazine (analogous to structures in and ) as a starting material.
  • Nitration protocol : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration, with reaction monitoring via TLC or HPLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Critical Conditions :

  • Temperature control to prevent decomposition.
  • Stoichiometric excess of nitrating agent (1.2–1.5 equivalents) to ensure complete conversion.

Q. How do computational methods assist in predicting the reactivity of this compound in substitution reactions?

Advanced Research Focus
Density Functional Theory (DFT) calculations can model electronic and steric effects influencing reactivity:

  • Electrophilic substitution : Predict regioselectivity at the pyridazine ring’s C-3 and C-5 positions using Fukui indices .
  • Nitro group stability : Assess resonance stabilization and charge distribution to evaluate susceptibility to reduction or displacement .

Case Study :
DFT analysis of analogous nitramides (e.g., N-pyridin-4-ylnitramide) revealed that electron-withdrawing groups enhance nitro group stability, reducing unintended side reactions .

Q. How should researchers address discrepancies in thermal stability data reported for pyridazine derivatives like this compound?

Data Contradiction Analysis
Conflicting thermal data may arise from:

  • Methodological variations : Differential Scanning Calorimetry (DSC) vs. Thermogravimetric Analysis (TGA). DSC measures phase transitions, while TGA tracks mass loss .
  • Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures.

Resolution Strategy :

  • Standardize protocols (e.g., heating rate: 10°C/min, N₂ atmosphere).
  • Cross-validate with spectroscopic data (FTIR, NMR) to confirm decomposition products .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Characterization Methodology

  • ¹H/¹³C NMR : Assign peaks for pyridazine protons (δ 8.5–9.5 ppm) and nitro groups (no direct protons; inferred via coupling with adjacent carbons) .
  • IR Spectroscopy : Identify nitro stretches (~1550 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) and pyridazine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group) .

Biological Application Focus

  • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular docking : Compare binding affinities of nitro-substituted derivatives vs. unmodified pyridazines to identify structure-activity relationships .

Advanced Consideration :
Metabolite stability studies (e.g., liver microsomes) to assess nitro group reduction pathways .

Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?

Experimental Design

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
  • Case Study :
    • Step 1 : Amination of pyridazine (yield: 60–70% in DMF at 80°C) .
    • Step 2 : Nitration (yield: 45–55% under cryogenic conditions) .

Yield Improvement Strategies :

  • Use scavengers (e.g., molecular sieves) to absorb byproducts like water or HNO₃.
  • Employ flow chemistry for exothermic nitration steps to enhance control .

Properties

CAS No.

1500-78-3

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

N-pyridazin-4-ylnitramide

InChI

InChI=1S/C4H4N4O2/c9-8(10)7-4-1-2-5-6-3-4/h1-3H,(H,5,7)

InChI Key

MKHSCPNKTAXFNP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1N[N+](=O)[O-]

Origin of Product

United States

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